molecular formula C12H13BrO2 B128786 2-Bromo-3-(4-carboethoxyphenyl)-1-propene CAS No. 148252-42-0

2-Bromo-3-(4-carboethoxyphenyl)-1-propene

Cat. No.: B128786
CAS No.: 148252-42-0
M. Wt: 269.13 g/mol
InChI Key: RDHUNEJVWMZFBM-UHFFFAOYSA-N
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Description

Contextualization of Vinylic Bromides and Aryl-Substituted Propenes in Synthetic Research

Vinylic bromides are a well-established class of organic halides that play a crucial role in the construction of polysubstituted alkenes. nih.gov Their utility primarily stems from their participation in a wide array of transition metal-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Heck reactions. nih.gov These reactions allow for the formation of new carbon-carbon bonds, a fundamental transformation in the assembly of complex organic molecules. The bromine atom in a vinylic bromide serves as a versatile handle, enabling the introduction of various aryl, alkyl, and other organic fragments.

Aryl-substituted propenes, on the other hand, are common structural motifs found in numerous natural products and pharmaceutically active compounds. The presence of an aryl group attached to a propene unit can significantly influence the molecule's biological activity and physical properties. The synthetic strategies to access these structures are diverse and often rely on the functionalization of simpler precursors.

Significance of the Allylic and Aromatic Substituted Moieties for Chemical Reactivity and Design

The chemical reactivity of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene is dictated by the interplay of its key functional groups. The vinylic bromide provides a site for cross-coupling reactions, as previously mentioned. Furthermore, the molecule possesses an allylic position, which is known to exhibit enhanced reactivity in both SN1 and SN2 type reactions due to the stabilization of the carbocation or transition state by the adjacent double bond. acs.orgnih.gov

The aromatic ring, substituted with a carboethoxy group, also plays a critical role. The carboethoxy group is an electron-withdrawing group, which can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. Moreover, the ester functionality itself can be a site for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol. The presence of both an allylic system and an aromatic ring offers multiple avenues for selective functionalization, making it a valuable tool for molecular design.

Overview of Existing Literature on Related Brominated Propene Derivatives and Their Research Utility

The scientific literature contains numerous examples of brominated propene derivatives and their applications in organic synthesis. For instance, various 2-bromo-3-aryl-1-propene compounds have been utilized as precursors in the synthesis of a range of complex molecules. While specific research focusing exclusively on this compound is not extensively documented in readily available literature, the known reactivity patterns of similar compounds provide a strong indication of its potential utility.

Research on related brominated styrenes and other vinylic bromides has demonstrated their efficacy in palladium-catalyzed reactions, such as the Heck reaction, for the formation of substituted olefins. organic-chemistry.orgmdpi.com These reactions are fundamental in the synthesis of pharmaceuticals and materials science. The general reactivity of these related compounds suggests that this compound would be a competent partner in similar transformations, offering a route to novel substituted styrene (B11656) derivatives with a carboethoxy functionality.

Below is a data table summarizing the key structural features of this compound and their implications for its chemical reactivity.

Structural FeatureChemical ClassImplied Reactivity
C=C-Br Vinylic BromideSubstrate for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille).
-CH₂-Ar Allylic & BenzylicEnhanced reactivity at the allylic position for nucleophilic substitution (SN1 and SN2).
Aromatic Ring ArylSite for electrophilic aromatic substitution. The electronic properties are modulated by the substituent.
-COOEt Ester (Electron-withdrawing group)Deactivates the aromatic ring towards electrophilic substitution, directs incoming groups to the meta position. Can be hydrolyzed or reduced.

While detailed experimental studies on this compound are not abundant, its structural components strongly suggest its potential as a versatile and valuable building block in the synthesis of a wide range of organic compounds. Further research into the specific reactivity and applications of this molecule is warranted to fully exploit its synthetic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(2-bromoprop-2-enyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-3-15-12(14)11-6-4-10(5-7-11)8-9(2)13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHUNEJVWMZFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435759
Record name 2-Bromo-3-(4-carboethoxyphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148252-42-0
Record name 2-Bromo-3-(4-carboethoxyphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 3 4 Carboethoxyphenyl 1 Propene

Retrosynthetic Strategies Towards the 2-Bromo-3-(4-carboethoxyphenyl)-1-propene Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. By breaking down the target molecule into simpler, commercially available starting materials, a synthetic route can be designed. For this compound, two primary retrosynthetic disconnections are considered.

The first and most logical disconnection is at the C3-C4 bond of the phenyl ring, which separates the aromatic core from the bromo-propene side chain. This approach simplifies the synthesis into the preparation of a functionalized aromatic unit and a suitable three-carbon propene building block. These two fragments can then be coupled using established carbon-carbon bond-forming reactions.

A second strategy involves the late-stage introduction of the vinylic bromine atom. In this approach, the C-Br bond is disconnected first, leading to a precursor such as 3-(4-carboethoxyphenyl)-1-propene or a related intermediate. This precursor would then undergo a regioselective bromination to yield the final product. This strategy hinges on the ability to control the position of the bromine atom on the double bond.

These retrosynthetic approaches provide a roadmap for the synthesis, guiding the selection of starting materials and reaction conditions.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the efficient preparation of its constituent parts.

Preparation of Functionalized Aromatic Units (e.g., 4-(2-Bromoacetyl)benzoate derivatives)

The 4-carboethoxyphenyl moiety is a key component of the target molecule. Its synthesis typically begins with a commercially available starting material like benzoic acid or p-toluic acid. A common method for introducing the ethyl ester is through Fischer esterification, where the carboxylic acid is reacted with ethanol in the presence of an acid catalyst, such as sulfuric acid. rsc.orgyoutube.com

To prepare a precursor suitable for coupling with a propene unit, further functionalization is necessary. For example, if a Wittig-type reaction is planned, the aromatic precursor would need an aldehyde or ketone functionality. Ethyl 4-formylbenzoate can be prepared from ethyl 4-methylbenzoate via oxidation.

Alternatively, for syntheses involving Grignard reagents or other nucleophilic additions, an electrophilic site on the aromatic ring is required. One such precursor is an ethyl 4-(2-bromoacetyl)benzoate. The preparation of similar compounds, such as 4-bromoacetyl-2-methyl benzoic acid methyl ester, involves a three-step reaction sequence starting from a bromo-substituted benzoic acid. google.com This sequence typically includes esterification, a palladium-catalyzed reaction to introduce an acetyl group, and finally, an alpha-halogenation of the ketone. google.com

Development of Propene Building Blocks

The three-carbon propene unit can be introduced using a variety of building blocks, depending on the chosen synthetic strategy. essentialchemicalindustry.org For coupling reactions, functionalized propene derivatives are essential.

One versatile building block is 2,3-dibromopropene. This compound can be used to generate a Grignard reagent, which can then react with an appropriate electrophile. For instance, the synthesis of 2-bromo-3-phenyl-1-propene involves the reaction of phenylmagnesium bromide with 2,3-dibromopropene. prepchem.com A similar approach could be adapted for the synthesis of the target molecule, where a Grignard reagent derived from a 4-carboethoxyphenyl halide reacts with 2,3-dibromopropene.

Other propene building blocks can be developed based on the requirements of the coupling reaction. For example, in Suzuki or Heck coupling reactions, vinylboronic esters or vinyl halides are commonly used. nih.govmdpi.com

Direct Synthetic Approaches to this compound

Direct synthetic approaches focus on the final steps of assembling the molecule and introducing the key functional groups.

Regioselective Introduction of the Vinylic Bromine Atom

The introduction of the bromine atom at the C2 position of the propene unit is a critical step that requires high regioselectivity. Several methods exist for the synthesis of vinyl bromides. organic-chemistry.org

One approach involves the bromination of an enolizable ketone precursor. organic-chemistry.org The ketone can be prepared, for example, by the oxidation of a corresponding secondary alcohol. Subsequent treatment with a brominating agent can lead to the formation of an α-bromo ketone, which can then be converted to the vinyl bromide.

Another method involves the trapping of a diazo species with two independent ion species in a tandem reaction, which can install both an electrophile and a nucleophile on the same carbon atom. acs.org This metal-free approach allows for the regioselective synthesis of various vinyl halides. acs.org

Additionally, organotrifluoroborates can be converted to organic bromides under mild conditions using sodium bromide in the presence of chloramine-T. organic-chemistry.org This method offers excellent yields and regioselectivity. organic-chemistry.org The table below summarizes some common methods for the regioselective synthesis of vinyl bromides.

MethodReagentsKey Features
From Enolizable Ketones(PhO)3P-halogen-based reagentsMild conditions, good to excellent yields. organic-chemistry.org
From OrganotrifluoroboratesNaBr, Chloramine-TRapid, mild conditions, excellent yields. organic-chemistry.org
Trapping of Diazo SpeciesTosylhydrazones, halide sourceMetal-free, regioselective. acs.org
Anti-Markovnikov Hydrobromination of AlkynesHBr, catalystHigh yield, excellent regio- and diastereoselectivity. organic-chemistry.org

Stereoselective Control in Propene Formation (if applicable)

For the target molecule, this compound, the double bond is at the terminal position (a 1-propene). As the C1 carbon is bonded to two hydrogen atoms, there is no possibility of E/Z isomerism. Therefore, stereoselective control of the double bond geometry is not applicable in the final step of the synthesis of this specific compound.

However, if the synthesis proceeds through intermediates with internal double bonds, stereoselectivity could become a relevant consideration. For example, the stereoselective synthesis of trisubstituted vinyl bromides can be achieved through the addition of alkynes to oxocarbenium ions, yielding products with high E:Z selectivity. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and yield of the proposed Suzuki coupling reaction are highly dependent on several key parameters. A systematic optimization of these conditions would be crucial to maximize the yield of this compound while minimizing side reactions. The optimization process would typically involve varying the catalyst, ligand, base, solvent, and temperature.

The following interactive data table presents a hypothetical set of experiments for the optimization of the synthesis of this compound.

Detailed Research Findings from Hypothetical Optimization:

Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical. While Pd(PPh₃)₄ can be effective, a combination of a more air-stable palladium precursor like Pd(OAc)₂ with a sterically hindered and electron-rich phosphine ligand such as SPhos often leads to higher catalytic activity and improved yields.

Influence of the Base: The strength and solubility of the base play a significant role. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate in Suzuki couplings, which can be attributed to its higher solubility in the reaction medium and the greater polarization of the B-C bond in the transmetalation step.

Solvent Effects: The solvent system must be able to facilitate the interaction between the organic and aqueous phases. While toluene/water mixtures are common, solvents like dioxane can sometimes offer better solubility for the reactants and intermediates, leading to higher reaction rates and yields.

Temperature Dependence: The reaction temperature influences the rate of reaction. Increasing the temperature from 80°C to 100°C can significantly enhance the reaction kinetics and drive the reaction to completion, resulting in a higher yield of the desired product.

Considerations of Green Chemistry Principles in Synthetic Route Design

The design of a synthetic route for this compound should ideally align with the principles of green chemistry to minimize environmental impact and enhance sustainability. digitellinc.com

Key Green Chemistry Considerations:

Use of Safer Solvents: Traditional solvents used in Suzuki couplings, such as toluene and dioxane, have environmental and health concerns. unibo.it A greener approach would involve exploring the use of more benign solvents like ethanol, water, or super-critical carbon dioxide. nih.govrsc.org Recent advances have shown that some cross-coupling reactions can be performed in aqueous micellar solutions, which can significantly reduce the use of volatile organic compounds. nih.gov

Catalyst Efficiency and Recyclability: The use of a highly efficient palladium catalyst at low loadings is desirable to reduce costs and minimize palladium waste. researchgate.net Research into heterogeneous palladium catalysts, where the catalyst is supported on a solid material, would allow for easier separation and recycling, further enhancing the green credentials of the synthesis. researchgate.net

Energy Efficiency: Conducting the reaction at lower temperatures would reduce energy consumption. The development of highly active catalyst systems that can operate efficiently at or near room temperature is a key goal in green chemistry. nih.gov

Renewable Feedstocks: While the immediate precursors for this proposed synthesis are likely derived from petrochemical sources, a long-term green chemistry perspective would involve exploring pathways to synthesize the starting materials from renewable feedstocks.

By systematically addressing these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Chemical Transformations and Reactivity Profile of 2 Bromo 3 4 Carboethoxyphenyl 1 Propene

Reactions Involving the Vinylic Bromine Center

The carbon-bromine bond at the sp²-hybridized carbon is a key site of reactivity. This vinylic halide can participate in nucleophilic substitutions, eliminations, and a variety of powerful transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions with Various Nucleophiles

Direct nucleophilic substitution at a vinylic carbon is generally challenging compared to its sp³-hybridized (alkyl halide) counterpart. Vinylic halides are known to be relatively unreactive in standard SN2 displacement reactions. libretexts.org This reduced reactivity is attributed to the increased strength of the C(sp²)-Br bond and significant steric hindrance that prevents the requisite backside attack by a nucleophile. libretexts.org

However, substitution can occur under specific conditions through alternative mechanisms. thieme-connect.comresearchgate.net Intramolecular nucleophilic substitutions on vinyl halides have been shown to proceed, leading to the formation of cyclic structures. thieme-connect.comresearchgate.net For 2-Bromo-3-(4-carboethoxyphenyl)-1-propene, intermolecular substitution would likely require harsh conditions or specialized reaction pathways, such as the radical-mediated SRN1 mechanism, and is not a commonly expected transformation with simple nucleophiles. acs.org

Elimination Reactions and Alkyne Formation Pathways

A more common reaction pathway for vinylic halides, when treated with a strong base, is dehydrohalogenation via an elimination reaction to form an alkyne. stackexchange.com This transformation typically proceeds through an E2 mechanism, requiring a potent base such as sodium amide (NaNH₂) in a solvent like liquid ammonia (B1221849). libretexts.orgmasterorganicchemistry.com

For this compound, the elimination of hydrogen bromide (HBr) would lead to the formation of the corresponding terminal alkyne, ethyl 4-(prop-2-yn-1-yl)benzoate. The reaction involves the abstraction of the vinylic proton by the strong base, followed by the concurrent expulsion of the bromide ion to form the carbon-carbon triple bond. libretexts.orgyoutube.com

Table 1: Representative Elimination Reaction

Reactant Base/Solvent Product Reaction Type

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Sonogashira)

The vinylic bromine atom serves as an excellent handle for forming new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. These methods are among the most powerful tools in modern organic synthesis.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgnumberanalytics.com As a vinylic bromide, this compound can readily participate as the halide component. organic-chemistry.orgmdpi.com Coupling with various alkenes, such as styrene (B11656) or acrylates, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N) would yield substituted 1,3-dienes. wikipedia.org

Table 2: Potential Heck Reaction Coupling Partners

Alkene Partner Catalyst Base Potential Product
Styrene Pd(OAc)₂ / PPh₃ Et₃N Ethyl 4-(2-phenyl-1,3-butadien-1-yl)benzoate
Methyl Acrylate Pd(OAc)₂ / PPh₃ K₂CO₃ Methyl 2-(1-(4-(ethoxycarbonyl)phenyl)prop-1-en-2-yl)acrylate

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for coupling organohalides with organoboron compounds, catalyzed by a palladium complex. wikipedia.org Vinylic bromides are effective substrates for this reaction. researchgate.net The coupling of this compound with various aryl, heteroaryl, or vinyl boronic acids or their esters would proceed in the presence of a palladium catalyst and a base to form complex aryl-substituted alkenes. organic-chemistry.orgnih.gov

Table 3: Potential Suzuki-Miyaura Reaction Coupling Partners

Boronic Acid/Ester Catalyst Base Potential Product
Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Ethyl 4-(2-phenylallyl)benzoate
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ K₂CO₃ Ethyl 4-(2-(4-methoxyphenyl)allyl)benzoate

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, utilizing a dual catalyst system of palladium and copper(I). wikipedia.orgorganic-chemistry.org This reaction is highly efficient for creating conjugated enynes. libretexts.org this compound would react with a variety of terminal alkynes to yield products containing both a double and a triple bond. wikipedia.org

Table 4: Potential Sonogashira Reaction Coupling Partners

Terminal Alkyne Catalyst System Base Potential Product
Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N Ethyl 4-(2-phenylethynyl)allyl)benzoate
Trimethylsilylacetylene Pd(PPh₃)₄ / CuI i-Pr₂NH Ethyl 4-(2-((trimethylsilyl)ethynyl)allyl)benzoate

Reactivity of the Alkene Moiety

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to reactions with electron-deficient species (electrophiles) and participation in pericyclic reactions.

Electrophilic and Radical Addition Reactions

The alkene can undergo addition reactions where the π-bond is broken and two new σ-bonds are formed. In electrophilic addition, an electrophile attacks the double bond. For an unsymmetrical alkene like this, the regioselectivity of the addition is governed by the electronic effects of the substituents and the stability of the resulting carbocation intermediate (Markovnikov's rule). chemguide.co.uk

For example, the addition of hydrogen bromide (HBr) would involve the initial protonation of the double bond. The proton would add to the terminal carbon (C1) to form a more stable secondary carbocation at C2, which is further stabilized by resonance with the adjacent phenyl ring. Subsequent attack by the bromide ion would yield the Markovnikov product. In the case of bromine (Br₂) addition, the reaction proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition of two bromine atoms across the double bond. docbrown.infochemguide.co.ukchemguide.net

Table 5: Predicted Products of Electrophilic Addition

Reagent Mechanism Predicted Major Product
HBr Electrophilic Addition Ethyl 4-(2,2-dibromopropyl)benzoate
Br₂ Electrophilic Addition Ethyl 4-(1,2,2-tribromopropyl)benzoate

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgsigmaaldrich.com The alkene in this compound can function as a dienophile. organic-chemistry.org Its reactivity is enhanced by the electron-withdrawing character of the adjacent carboethoxyphenyl group, which lowers the energy of the alkene's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with an electron-rich diene. organic-chemistry.org For example, reaction with a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene (B86901) ring.

1,3-Dipolar Cycloadditions

This class of reactions involves the addition of a 1,3-dipole to a dipolarophile (the alkene) to create a five-membered heterocyclic ring in a concerted fashion. wikipedia.orgorganic-chemistry.org The alkene in the title compound can serve as the dipolarophile. Depending on the 1,3-dipole used, a wide variety of heterocycles can be synthesized. For instance, reaction with a nitrile oxide would yield an isoxazoline, while reaction with an azomethine ylide would furnish a pyrrolidine (B122466) ring. wikipedia.org The regioselectivity of the addition is controlled by the frontier molecular orbital (HOMO-LUMO) interactions between the dipole and the dipolarophile. organic-chemistry.org

Table 6: Potential Cycloaddition Reactions

Reaction Type Reagent Product Class
Diels-Alder 1,3-Butadiene Substituted Cyclohexene
1,3-Dipolar Cycloaddition Benzonitrile oxide Substituted Isoxazoline

Transformations of the Carboethoxy Functional Group

The carboethoxy (ethyl ester) group is a versatile functional group that can undergo a variety of transformations, primarily centered around nucleophilic acyl substitution and reduction.

These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the substitution of the ethoxy group.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(2-bromoallyl)benzoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the equilibrium towards the products. youtube.com Base-promoted hydrolysis, often referred to as saponification, is an irreversible process that initially yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid. youtube.comwikipedia.org

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. aiinmr.com For example, reaction with methanol (B129727) would yield methyl 4-(2-bromoallyl)benzoate. The reaction is an equilibrium process, and an excess of the new alcohol is typically used to drive the reaction to completion.

Aminolysis: The reaction of the ester with ammonia or a primary or secondary amine leads to the formation of an amide. mt.com This reaction, known as aminolysis, typically proceeds by the nucleophilic attack of the amine on the ester carbonyl. The rate and mechanism of aminolysis can be influenced by the electronic nature of the substituents on the aromatic ring. researchgate.netnih.govlibretexts.org

ReactionReagentsProduct
Hydrolysis (Acid-catalyzed)H₂O, H⁺ catalyst4-(2-bromoallyl)benzoic acid
Hydrolysis (Base-promoted)1. NaOH, H₂O 2. H₃O⁺4-(2-bromoallyl)benzoic acid
TransesterificationR'OH, H⁺ or RO⁻ catalyst4-(2-bromoallyl)benzoate of R'
AminolysisR'R''NHN,N-R',R''-4-(2-bromoallyl)benzamide

The carboethoxy group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, [4-(2-bromoallyl)phenyl]methanol. youtube.commnstate.edunih.gov This reaction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. youtube.com

Reduction to Aldehyde: The reduction can be stopped at the aldehyde stage, yielding 4-(2-bromoallyl)benzaldehyde, by using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures. youtube.comoregonstate.edu Careful control of the reaction conditions is necessary to prevent over-reduction to the alcohol.

ReactionReagentsProduct
Reduction to Alcohol1. LiAlH₄ 2. H₂O[4-(2-bromoallyl)phenyl]methanol
Reduction to Aldehyde1. DIBAL-H, -78 °C 2. H₂O4-(2-bromoallyl)benzaldehyde

Reactivity of the Aromatic Ring System under Various Conditions

The aromatic ring of this compound is disubstituted with a -(CH₂-C(Br)=CH₂) group at position 1 and a -COOCH₂CH₃ group at position 4. The reactivity of the ring towards electrophilic aromatic substitution is influenced by the electronic effects of these two substituents. libretexts.org

The alkyl-type group (-(CH₂-C(Br)=CH₂)), despite the presence of the bromine, is generally considered to be an activating group and an ortho, para-director due to hyperconjugation and inductive effects. jove.comlibretexts.org Since the para position is already occupied, this group directs incoming electrophiles to the positions ortho to it (positions 2 and 6).

Conversely, the carboethoxy group (-COOCH₂CH₃) is a deactivating group and a meta-director. echemi.comnih.gov This is due to its electron-withdrawing inductive and resonance effects, which decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. This group directs incoming electrophiles to the positions meta to it (positions 3 and 5).

The directing effects of the two substituents are therefore synergistic, both directing incoming electrophiles to positions 3 and 5 (which are meta to the carboethoxy group and ortho to the bromo-propene group). When the directing effects of two groups on a benzene (B151609) ring reinforce each other, the substitution typically yields a single major product. jove.com

Potential electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the ring, likely at position 3 (or 5), to yield ethyl 3-nitro-4-(2-bromoallyl)benzoate. aiinmr.comechemi.comorgsyn.org

Halogenation: In the presence of a Lewis acid catalyst, halogenation (e.g., with Br₂/FeBr₃ or Cl₂/AlCl₃) would introduce a halogen atom at position 3 (or 5).

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally difficult on deactivated rings. wikipedia.org The presence of the deactivating carboethoxy group would likely make these reactions challenging, requiring harsh conditions if they proceed at all.

Mechanistic Investigations of Reactions Involving 2 Bromo 3 4 Carboethoxyphenyl 1 Propene

Elucidation of Reaction Pathways for Key Synthetic Steps

Understanding the reaction pathways for this compound is crucial for controlling product outcomes. The structure allows for competition between several mechanistic routes, including those involving carbocation intermediates (SN1-type), concerted nucleophilic attack (SN2 or SN2'), and free-radical intermediates.

Reactions proceeding through a cationic intermediate involve the departure of the bromide leaving group to form a resonance-stabilized allylic carbocation. libretexts.org The phenyl group attached to the allylic system provides significant stabilization through delocalization of the positive charge into the aromatic ring. quora.comquora.com This makes the formation of a carbocation a feasible pathway, particularly under solvolytic conditions (SN1). youtube.comlibretexts.org

The resulting carbocation for an analogue of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene possesses two main resonance contributors. The positive charge can reside on the carbon adjacent to the phenyl ring (a benzylic/allylic carbon) or on the terminal vinylic carbon.

Structure A: A secondary, benzylic, and allylic carbocation. This form is significantly stabilized by resonance with both the double bond and the phenyl ring.

Structure B: A primary allylic carbocation.

Due to the delocalization of charge, a nucleophile can attack at either of these electrophilic centers. This can lead to a mixture of products: the direct substitution product and a rearranged, or "allylic shift," product (an SN1' reaction). wikipedia.org The distribution of these products depends on factors like steric hindrance and the electronic nature of the carbocation. The presence of the phenyl group generally favors attack at the benzylic position due to the greater charge delocalization onto that carbon. libretexts.org However, the specific substitution on the phenyl ring can modulate this reactivity.

Radical Mechanisms: Under conditions that promote homolytic cleavage, such as the presence of radical initiators (e.g., peroxides) or light, reactions can proceed via a free-radical pathway. masterorganicchemistry.commasterorganicchemistry.com A common example is allylic bromination using N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals. masterorganicchemistry.comlibretexts.orglibretexts.org

The mechanism involves three main stages:

Initiation: Homolytic cleavage of an initiator or the N-Br bond of NBS generates a bromine radical. libretexts.orgchemistrysteps.com

Propagation: The bromine radical abstracts an allylic hydrogen from the substrate to form a resonance-stabilized allylic radical and HBr. libretexts.orgchadsprep.com This allylic radical is stabilized by delocalization of the unpaired electron over the π-system, similar to the carbocation intermediate. libretexts.orgchemistrysteps.com This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the product and another bromine radical, which continues the chain reaction. chemistrysteps.comchadsprep.com

Termination: The reaction ceases when radicals combine with each other.

The stability of the allylic radical makes this process highly selective for the allylic position over other positions, such as vinylic or alkyl C-H bonds, which have higher bond dissociation energies. libretexts.orglibretexts.org Similar to the cationic pathway, the resonance-delocalized nature of the radical intermediate can lead to the formation of constitutional isomers if the radical is unsymmetrical. chadsprep.comyoutube.com

Concerted Mechanisms: Allylic halides are also susceptible to concerted nucleophilic substitution reactions (SN2). libretexts.orgmasterorganicchemistry.com In this mechanism, the nucleophile attacks the carbon bearing the leaving group in a single, continuous step, leading to inversion of stereochemistry if the carbon is chiral. Allylic halides often react faster than their saturated analogues in SN2 reactions because the transition state is stabilized by overlap of the p-orbitals of the π-bond with the orbitals of the incoming nucleophile and outgoing leaving group. libretexts.org

Furthermore, allylic systems can undergo a concerted SN2' reaction, where the nucleophile attacks the terminal carbon of the double bond, inducing a simultaneous shift of the double bond and expulsion of the leaving group from the other end of the allylic system. wikipedia.orgyoutube.com This is another form of allylic rearrangement that occurs without the formation of a discrete intermediate. The choice between SN2 and SN2' pathways is influenced by steric hindrance at the two electrophilic carbons and the nature of the nucleophile. stackexchange.com

Table 1. Comparison of Potential Reaction Mechanisms.
MechanismIntermediateKey FeaturesPotential for Rearrangement
SN1 / SN1'Allylic CarbocationTwo-step process; rate depends on substrate only; favored by polar protic solvents. ncert.nic.inYes, attack at either end of the delocalized cation is possible. wikipedia.org
Radical SubstitutionAllylic RadicalChain reaction (initiation, propagation, termination); requires light or radical initiator. libretexts.orgYes, reaction at either end of the delocalized radical is possible. chadsprep.com
SN2None (Transition State)Single step (concerted); bimolecular rate law; favored by strong nucleophiles and polar aprotic solvents. masterorganicchemistry.comNo
SN2'None (Transition State)Single step (concerted) with attack at the vinyl carbon. youtube.comYes, inherent to the mechanism. wikipedia.org

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are essential for distinguishing between these possible mechanisms. The rate law for a reaction provides insight into the molecularity of the rate-determining step.

SN1 Mechanism: The rate-limiting step is the unimolecular dissociation of the C-Br bond to form the carbocation intermediate. libretexts.orgchemist.sg Therefore, the reaction follows first-order kinetics, with the rate dependent only on the concentration of the substrate, this compound.

Rate = k[Substrate]

SN2 Mechanisms: The rate-limiting step is the bimolecular collision of the nucleophile and the substrate. masterorganicchemistry.combyjus.com Consequently, the reaction exhibits second-order kinetics, with the rate being dependent on the concentrations of both the substrate and the nucleophile. niscpr.res.in

Rate = k[Substrate][Nucleophile]

For reactions of analogous allylic bromides, solvolysis reactions in polar protic solvents typically show first-order kinetics, consistent with an SN1 pathway. libretexts.org Conversely, reactions with strong, anionic nucleophiles in polar aprotic solvents tend to follow second-order kinetics, indicative of an SN2 or SN2' mechanism. niscpr.res.in The specific rate constants would be influenced by solvent polarity, nucleophile strength, and the electronic effects of the substituent on the phenyl ring.

Isotopic Labeling Experiments (e.g., Deuterium (B1214612) Labeling) for Mechanistic Probing

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the position of atoms throughout a transformation. rsc.org For this compound, deuterium labeling can be used to distinguish between direct substitution (SN2) and pathways involving rearrangement (SN1/SN1' or SN2').

For instance, one could synthesize a substrate labeled with deuterium at the C1 position (the -CH₂Br carbon).

If the reaction proceeds exclusively via a direct SN2 mechanism , the nucleophile will replace the bromine at C1, and the deuterium label will remain at C1 in the final product.

If the reaction proceeds through a symmetrical allylic intermediate (carbocation or radical) , the nucleophile or radical partner could attack at either C1 or C3. Attack at C3 would result in an "allylic shift," and the product would have the deuterium label at the vinylic C2 position, with the double bond shifted between C1 and C2. nih.govmasterorganicchemistry.com The ratio of the two isotopomers (deuterium at C1 vs. C2) would provide insight into the relative rates of attack at the two positions. nih.gov

A concerted SN2' mechanism would also lead to a product with the deuterium label at the vinylic C2 position, as the nucleophile attacks C3.

By analyzing the position of the deuterium label in the product(s) using techniques like NMR spectroscopy or mass spectrometry, one can gain definitive evidence for or against the occurrence of allylic rearrangement, thereby helping to differentiate between the competing mechanistic pathways. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Methodologies in Research on 2 Bromo 3 4 Carboethoxyphenyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number of distinct proton environments and their neighboring protons. For 2-Bromo-3-(4-carboethoxyphenyl)-1-propene, the spectrum is expected to show distinct signals for the vinylic protons, the benzylic protons, the aromatic protons, and the ethyl ester protons. The vinylic protons on the C1 carbon (=CH₂) would likely appear as two distinct signals due to their different chemical environments relative to the bromine atom. The benzylic protons (C3) would appear as a singlet, integrating to two protons. The aromatic protons of the 1,4-disubstituted benzene (B151609) ring would exhibit a characteristic pair of doublets. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms in a molecule. docbrown.info For this compound, a total of 10 distinct signals would be predicted in the proton-decoupled spectrum, as two pairs of aromatic carbons are chemically equivalent due to molecular symmetry. The signal for the carbonyl carbon of the ester would be found at the lowest field (highest ppm), while the aliphatic carbons of the ethyl group would be at the highest field. The positions of the sp² hybridized carbons of the alkene and the aromatic ring would appear in the intermediate region. docbrown.info

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, for instance, between the methylene and methyl protons of the ethyl group. An HSQC spectrum would map direct one-bond correlations between protons and the carbons they are attached to, confirming the assignment of each C-H bond.

Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
C=O--~166
C-O--~144
Ar-C (quaternary)--~130
Ar-CH~8.0 (d)Doublet~129
Ar-CH~7.4 (d)Doublet~128
=C-Br--~120
=CH₂~5.8 (s), ~5.6 (s)Singlets~118
-CH₂-Ar~3.8 (s)Singlet~40
-O-CH₂-~4.4 (q)Quartet~61
-CH₃~1.4 (t)Triplet~14

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns.

For this compound (C₁₂H₁₃BrO₂), the molecular weight is 269.13 g/mol . The mass spectrum would show a characteristic molecular ion peak (M⁺) pattern due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two peaks of almost equal intensity at m/z 268 and m/z 270.

The fragmentation of the molecular ion provides structural clues. pharmacy180.com Common fragmentation pathways for this molecule would likely include:

Loss of the ethoxy radical (-•OCH₂CH₃): Cleavage of the ester group could lead to the formation of a stable acylium ion. This would result in a fragment ion at m/z 223/225. pharmacy180.com

Loss of a bromine radical (-•Br): This is a common fragmentation for bromoalkanes, leading to a carbocation at m/z 189.

Benzylic cleavage: The bond between the C3 carbon and the aromatic ring is a potential site for cleavage, which could lead to various fragment ions.

Loss of ethylene (B1197577): A McLafferty-type rearrangement could lead to the loss of ethylene (C₂H₄) from the ethyl ester group, resulting in an ion at m/z 240/242. pharmacy180.com

Predicted Key Mass Spectrometry Fragments

m/z Value Proposed Fragment Identity Notes
268/270[M]⁺• (Molecular Ion)Isotopic pattern confirms the presence of one bromine atom.
223/225[M - OCH₂CH₃]⁺Loss of the ethoxy radical from the ester.
189[M - Br]⁺Loss of the bromine radical.
149[C₉H₉O₂]⁺Fragment corresponding to ethyl 4-methylbenzoate cation radical.
105[C₇H₅O]⁺Phenylacylium ion, from further fragmentation. pharmacy180.com
77[C₆H₅]⁺Phenyl cation. pharmacy180.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. vscht.cz

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The IR spectrum of this compound would be expected to show several characteristic absorption bands:

A strong, sharp absorption band around 1720 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the ester group. libretexts.orgmasterorganicchemistry.com

Absorptions in the 3100-3000 cm⁻¹ region for the C-H stretching of the aromatic and vinylic protons. spectroscopyonline.com

Absorptions just below 3000 cm⁻¹ for the C-H stretching of the aliphatic methylene and methyl groups. libretexts.org

A medium intensity band around 1640 cm⁻¹ for the C=C stretching of the propene group. spectroscopyonline.com

Bands in the 1600-1450 cm⁻¹ region corresponding to the C=C stretching vibrations within the aromatic ring. libretexts.org

A strong band in the 1300-1100 cm⁻¹ region for the C-O stretching of the ester.

A band in the 700-500 cm⁻¹ region for the C-Br stretching vibration.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C=O stretches are strong in IR, C=C bonds, especially those in symmetric environments, often give strong signals in Raman spectra. Therefore, the C=C bonds of the propene unit and the aromatic ring would be expected to be prominent in the Raman spectrum.

Predicted Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected IR Intensity
Aromatic/Vinylic C-HStretch3100 - 3000Medium
Aliphatic C-HStretch3000 - 2850Medium
Ester C=OStretch~1720Strong
Alkene C=CStretch~1640Medium-Weak
Aromatic C=CStretch1600 - 1450Medium
Ester C-OStretch1300 - 1100Strong
C-BrStretch700 - 500Medium-Strong

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. thepharmajournal.com This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide a wealth of structural information, including:

Unambiguous confirmation of the molecular structure: Verifying the connectivity of all atoms.

Precise bond lengths and bond angles: Providing insight into the geometry of the molecule.

Torsion angles: Defining the conformation of the molecule in the solid state, such as the orientation of the phenyl ring relative to the propene unit.

Intermolecular interactions: Revealing how molecules pack in the crystal lattice, including any potential hydrogen bonds, halogen bonds, or π-stacking interactions.

This technique is particularly valuable for resolving any stereochemical ambiguities and for understanding the forces that govern the solid-state organization of the material. azom.com

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-MS, HPLC)

Chromatography is essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reverse-phase HPLC method would likely be employed. sielc.com In this setup, a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound would elute at a specific retention time, and its purity could be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. This method is effective for separating the target compound from unreacted starting materials or more polar byproducts. researchgate.netusda.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. phcogj.com This technique is suitable for analyzing volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. As each component elutes from the column, it is ionized and analyzed by the mass spectrometer. GC-MS not only provides information on the purity of the sample by showing the number of components but also helps in identifying impurities by comparing their mass spectra to library databases. gcms.cznih.gov

Computational and Theoretical Studies on 2 Bromo 3 4 Carboethoxyphenyl 1 Propene

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Bromo-3-(4-carboethoxyphenyl)-1-propene, these calculations would typically be initiated using Density Functional Theory (DFT), a robust method that offers a good balance between computational cost and accuracy. A common functional, such as B3LYP, would be paired with a basis set like 6-311++G(d,p) to perform geometry optimization.

The primary goal of this step is to determine the most stable three-dimensional arrangement of atoms, corresponding to the global minimum on the potential energy surface. This optimization yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

The electronic structure is subsequently analyzed. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals would reveal the likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) (Note: This data is illustrative and represents typical values for similar structures.)

ParameterBond/AngleValue
Bond LengthC=C (propene)1.34 Å
C-Br1.90 Å
C-C (phenyl-propene)1.49 Å
C=O (ester)1.21 Å
Bond AngleC=C-C (propene)122°
C-C-Br118°
C-O-C (ester)117°
Dihedral AngleC-C-C=C~120°

Prediction of Spectroscopic Parameters and Conformational Preferences

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using the same DFT methods. These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and rocking of functional groups.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. By comparing calculated and experimental shifts, the molecular structure in solution can be confirmed.

Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable single bonds. A potential energy surface scan would be performed by systematically rotating key dihedral angles (e.g., around the C-C bonds connecting the phenyl ring and the propene group) to identify different conformers and the energy barriers between them. This analysis reveals the most likely shapes the molecule will adopt at a given temperature.

Reaction Pathway Modeling and Transition State Analysis using Density Functional Theory (DFT)

DFT is a powerful tool for exploring the mechanisms of chemical reactions. For this compound, one could model its reactivity in various potential reactions, such as nucleophilic substitution at the allylic carbon or addition reactions at the double bond.

To model a reaction pathway, the geometries of the reactants, products, and any intermediates are optimized. Crucially, the transition state (TS)—the highest energy point along the reaction coordinate—is located and characterized. A key feature of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction path.

The energy difference between the reactants and the transition state defines the activation energy barrier, which is a primary determinant of the reaction rate. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be identified. This analysis provides deep insights into the molecule's chemical behavior that are often difficult to obtain through experimental means alone. mdpi.com

Non-Linear Optics (NLO) Properties Analysis using Second-Order Perturbation Theory

Organic molecules with extended π-conjugated systems, often featuring electron-donating and electron-withdrawing groups, can exhibit significant non-linear optical (NLO) properties. optica.orgafricaresearchconnects.comanalis.com.my These materials are of interest for applications in optoelectronics and photonics. The presence of the phenyl ring, the propene double bond, and the carboethoxy group in this compound suggests it may possess NLO activity.

Computational chemistry can predict these properties. Using DFT or other quantum chemical methods, key NLO-related parameters are calculated, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO response of the molecule. Calculations are often performed using methods like Time-Dependent DFT (TD-DFT) or by applying second-order perturbation theory. africaresearchconnects.com The results would indicate the potential of this compound as an NLO material.

Table 2: Hypothetical Non-Linear Optical Properties of this compound (Note: This data is illustrative and represents plausible values for a molecule with these structural features.)

PropertySymbolCalculated ValueUnits
Dipole Momentμ3.5Debye
Mean Polarizabilityα25 x 10⁻²⁴esu
First Hyperpolarizabilityβ15 x 10⁻³⁰esu

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics is excellent for describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time, especially in a condensed phase (e.g., in a solvent or in an amorphous solid state). acs.org

In an MD simulation, a system containing many molecules of this compound (and possibly solvent molecules) is modeled. The forces between atoms are calculated using a classical force field, and Newton's equations of motion are solved numerically to simulate the movement of each atom over a period of time, typically nanoseconds to microseconds.

These simulations provide a detailed picture of the molecule's dynamic behavior. Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Radial Distribution Functions (RDFs): To understand how the molecule interacts with solvent molecules or other molecules of the same kind.

MD simulations are particularly useful for understanding how the molecule behaves in a realistic environment, bridging the gap between the static picture from quantum chemistry and the dynamic reality of chemical systems. nih.gov

Synthesis and Reactivity of Derivatives and Analogues of 2 Bromo 3 4 Carboethoxyphenyl 1 Propene

Isomeric Forms and Positional Isomers (e.g., ortho- and meta-carboethoxyphenyl analogues)

The substitution pattern on the aromatic ring is a critical determinant of a molecule's electronic properties and, consequently, its chemical behavior. In the case of 2-Bromo-3-(carboethoxyphenyl)-1-propene, the carboethoxy group (-COOEt) can be positioned at the ortho-, meta-, or para- positions relative to the propene side chain. The parent compound of this article features the para-isomer.

The carboethoxy group is moderately electron-withdrawing, primarily through a negative resonance effect (-R) and a negative inductive effect (-I). lumenlearning.com The extent of these effects on the reactivity of the allylic bromide moiety is influenced by its position on the ring.

Para-Isomer (4-carboethoxyphenyl): The electron-withdrawing nature of the carboethoxy group is fully expressed through both resonance and induction, decreasing the electron density of the entire aromatic ring. This deactivation can influence the stability of intermediates formed at the benzylic position during substitution reactions.

Ortho-Isomer (2-carboethoxyphenyl): In this isomer, steric hindrance between the bulky carboethoxy group and the propene side chain may become a significant factor, potentially influencing the conformation of the molecule and the accessibility of the reaction center. The electronic effects are similar to the para-isomer, but steric repulsion could introduce additional complexities in its reaction kinetics. nih.gov

Meta-Isomer (3-carboethoxyphenyl): At the meta position, the electron-withdrawing resonance effect of the carboethoxy group is not transmitted to the carbon atom bearing the side chain. libretexts.org Only the inductive effect operates, leading to a different electronic environment compared to the ortho and para isomers. This often results in distinct reactivity patterns in reactions involving the aromatic ring or the side chain. nih.gov

IsomerStructureKey Electronic Effects at Benzylic CarbonPotential Steric Influence
para- (4-COOEt)para-isomer structure- Inductive, - ResonanceLow
ortho- (2-COOEt)ortho-isomer structure- Inductive, - ResonanceHigh
meta- (3-COOEt)meta-isomer structure- InductiveLow

Variations in the Propene Scaffold and Halogen Substitution Pattern

Modifications to the three-carbon propene unit and the nature of the halogen atom provide further avenues for creating derivatives with diverse reactivity profiles.

Isomerization of the Double Bond: The parent molecule is an allyl phenylpropene, with the double bond between the terminal carbons of the side chain. researchgate.net An isomeric form, an "iso" phenylpropene, would feature the double bond between the first and second carbons of the side chain (e.g., 1-(4-carboethoxyphenyl)-2-bromo-1-propene). This structural change converts the compound from an allylic bromide to a vinylic bromide. Vinylic halides are typically much less reactive in nucleophilic substitution reactions due to the increased strength of the sp² C-Br bond and the instability of the resulting vinylic carbocation.

Position of the Halogen: Shifting the bromine atom along the propene chain would create constitutional isomers such as 1-bromo- and 3-bromo- derivatives. A 3-bromo-3-(4-carboethoxyphenyl)-1-propene would be a benzylic halide, whose reactivity would be significantly influenced by the stability of the benzylic carbocation. A 1-bromo isomer would place the halogen on a primary carbon, potentially altering the steric environment and favoring Sₙ2-type reactions.

Halogen Substitution: The identity of the halogen atom is a key factor in substitution and elimination reactions, as it influences the leaving group's ability. The reactivity trend for leaving groups is generally I⁻ > Br⁻ > Cl⁻ > F⁻. Replacing bromine with iodine would be expected to increase the rate of nucleophilic substitution, while substitution with chlorine or fluorine would decrease it.

Structure-Reactivity Relationship (SRR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between molecular structure and the resulting reactivity (SRR) and properties (SPR) is fundamental to medicinal chemistry and materials science. researchgate.netmdpi.com

Structure-Reactivity Relationship (SRR): The reactivity of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene is dominated by its allylic bromide nature. This structure is prone to nucleophilic substitution (Sₙ1 and Sₙ2) and radical reactions.

Nucleophilic Substitution: The molecule can react via an Sₙ1 mechanism, which involves the formation of a resonance-stabilized allylic carbocation. The phenyl group further stabilizes this intermediate. However, the electron-withdrawing carboethoxy group on the ring will inductively pull electron density away, potentially destabilizing the carbocation and slowing the Sₙ1 rate compared to an unsubstituted phenyl analogue. ucsb.edu Alternatively, it can undergo an Sₙ2 reaction, where a nucleophile attacks the carbon-bearing bromine in a single concerted step. The choice of pathway depends on the nucleophile, solvent, and the electronic and steric effects of the substituents.

Radical Reactions: The C-H bonds at the benzylic position are relatively weak, and the molecule could undergo radical abstraction to form a resonance-stabilized allylic/benzylic radical.

The positional isomers and substituted analogues discussed previously would exhibit different reactivities. EDGs on the phenyl ring would stabilize a carbocation intermediate, favoring Sₙ1 pathways, while EWGs would disfavor it. lumenlearning.com Steric hindrance from ortho-substituents could impede Sₙ2 reactions.

Structure-Property Relationship (SPR): While specific experimental data on the properties of this compound is scarce, SPR can be inferred from related compound classes. Phenylpropenes are a large class of plant secondary metabolites known for a wide range of biological activities. researchgate.net Similarly, cinnamic acid derivatives, which share the phenylpropene core structure, have been extensively studied for various therapeutic applications.

Structural ModificationPredicted Effect on Reactivity (SRR)Predicted Effect on Properties (SPR)
Isomer: ortho-COOEtDecreased Sₙ2 rate due to steric hindranceAltered crystal packing and melting point
Ring Substituent: Add EDG (-OCH₃)Increased Sₙ1 reaction ratePotential for altered biological interactions
Ring Substituent: Add strong EWG (-NO₂)Decreased Sₙ1 reaction rateIncreased polarity, potential for new charge-transfer interactions
Scaffold: Double bond isomerization (vinylic)Drastically reduced Sₙ1/Sₙ2 reactivityDifferent molecular geometry and electronic properties
Halogen: Replace Br with IIncreased substitution reaction ratesIncreased molecular weight, potential for stronger intermolecular forces

Future Research Directions and Emerging Areas

Exploration of Asymmetric Synthesis and Catalysis Utilizing 2-Bromo-3-(4-carboethoxyphenyl)-1-propene

The allylic halide moiety in this compound is an ideal handle for transition-metal-catalyzed allylic functionalization reactions. rsc.org A significant future direction lies in the development of asymmetric catalytic systems to control the stereochemistry of these transformations. The synthesis of chiral molecules is of paramount importance in pharmaceuticals and materials science, and this compound serves as a prochiral substrate for creating stereogenic centers.

Future investigations could focus on:

Enantioselective Allylic Alkylation (EAA): Research into the use of chiral ligands with transition metals (e.g., Palladium, Nickel, Copper) to catalyze the reaction of this compound with various nucleophiles. The goal would be to achieve high enantioselectivity in the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgacs.org The development of novel chiral spiro phosphine ligands, for instance, has shown success in the nickel-catalyzed enantioselective addition of styrenes to imines, a strategy that could be adapted for this substrate. acs.orgacs.org

Organocatalysis: Exploring the use of chiral aminocatalysts or other organocatalysts to activate the substrate or the nucleophile, providing a metal-free alternative for asymmetric functionalization. Pyrrolidine-based catalysts are particularly important in this field. nih.gov

Kinetic Resolution: Developing catalytic systems that can selectively react with one enantiomer of a racemic chiral nucleophile, using this compound as the electrophile, leading to the separation of enantiomers.

A potential research target would be the synthesis of chiral allylic amines, which are valuable intermediates in drug discovery. acs.orgacs.org The table below outlines hypothetical catalytic systems that could be explored for this purpose.

Catalyst SystemChiral Ligand TypePotential NucleophileTarget Chiral Product
Palladium(0)Chiral PhosphoramiditeMalonate EstersEnantioenriched Allylic Alkylation Products
Nickel(II)Chiral Spiro PhosphineAromatic AminesChiral Allylic Amines
Copper(I)Chiral DiamineGrignard ReagentsEnantioenriched Allylated Aromatics
OrganocatalystChiral Pyrrolidine (B122466)Aldehydes/KetonesChiral Homoallylic Alcohols

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, precise control over reaction parameters, and potential for automation. sioc-journal.cn The integration of reactions involving this compound into continuous flow systems is a promising area for future research, particularly for scaling up production and for library synthesis.

Key research avenues include:

Continuous Flow Halogenation/Bromination: While the target compound is already brominated, flow chemistry could be applied to its synthesis, offering safer handling of reagents like N-bromosuccinimide (NBS). sioc-journal.cnlibretexts.org

Automated Nucleophilic Substitution: Designing automated platforms where this compound is passed through packed-bed reactors containing immobilized nucleophiles or catalysts. This would enable the rapid synthesis of a library of derivatives by simply changing the reagents fed into the system. This approach is valuable for accelerating drug discovery. researchgate.net

Photochemical and Electrochemical Flow Reactions: Investigating the use of flow reactors equipped with light sources or electrodes to initiate radical or redox reactions involving the allylic bromide, which can be difficult to control in batch mode. acs.org

The benefits of applying flow chemistry to reactions with this compound are summarized in the table below.

FeatureAdvantage in Flow ChemistryRelevance to this compound
Safety Small reaction volumes minimize risks with exothermic reactions or toxic reagents.Safer handling of allylic bromination reagents and subsequent substitution reactions.
Control Precise control of temperature, pressure, and residence time.Improved selectivity and yield in nucleophilic substitution reactions. sioc-journal.cn
Scalability Production is scaled by running the system for longer, not by using larger reactors.Facilitates industrial-scale production of key intermediates derived from the compound.
Automation Integration with robotics for high-throughput screening and library synthesis.Rapid generation of diverse molecular structures for biological screening. researchgate.net

Advanced Mechanistic Insights through In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing reaction conditions and developing more efficient catalysts. The use of in situ spectroscopic techniques, which monitor reactions in real-time, is a powerful approach to gain these insights.

Future research should focus on employing techniques such as:

In Situ NMR and IR Spectroscopy: To identify and characterize transient intermediates, such as π-allyl-metal complexes in catalytic cycles, and to monitor the concentration of reactants and products over time to determine reaction kinetics.

In Situ Mass Spectrometry: Techniques like Desorption Electrospray Ionization (DESI-MS) can be used to sample reactions directly and detect reactive intermediates in organometallic catalysis, providing clues about the active catalyst and reaction pathways. njit.edu

X-ray Absorption Spectroscopy (XAS): To probe the oxidation state and coordination environment of metal catalysts during the reaction, which is essential for understanding the catalytic cycle in cross-coupling reactions.

These studies would provide critical data to validate or challenge proposed mechanisms for reactions such as palladium-catalyzed allylic alkylation or copper-catalyzed cross-coupling, leading to more rational catalyst design. acs.org

Development of Sustainable and Environmentally Benign Synthetic Routes

Green chemistry principles are increasingly important in chemical synthesis. Future research should aim to develop more sustainable methods for both the synthesis and subsequent use of this compound.

Areas for exploration include:

Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives like water, ethanol, ionic liquids, or supercritical fluids. researchgate.net

Catalyst Efficiency: Developing highly active catalysts that can be used at very low loadings to minimize metal contamination in the final products and reduce waste. The use of recyclable catalysts, such as those immobilized on solid supports, would also be a key goal.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. For instance, exploring catalytic reactions that avoid the use of stoichiometric activating agents or protecting groups.

Energy Efficiency: Utilizing energy-efficient synthesis methods such as microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. researchgate.net

The table below compares conventional and potential green approaches for reactions involving the title compound.

Synthesis AspectConventional MethodPotential Green Alternative
Solvent Chlorinated hydrocarbons (e.g., Dichloromethane)Water, Ethanol, or solvent-free conditions researchgate.net
Catalyst Homogeneous precious metal catalystsHeterogeneous/recyclable catalysts, organocatalysts, biocatalysts
Reagents Stoichiometric bases or activating agentsCatalytic activation, improved atom economy reactions
Energy Input Conventional heating (oil bath)Microwave irradiation, sonication researchgate.net

Computational Design and Prediction of Novel Derivatives with Enhanced Properties

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new molecules with desired properties. Future research can utilize these methods to design and predict the characteristics of novel derivatives synthesized from this compound before they are made in the lab.

Key computational approaches include:

Density Functional Theory (DFT): To calculate the electronic structure, reactivity, and spectroscopic properties of potential derivatives. nih.gov DFT can be used to predict reaction barriers and mechanisms, guiding the selection of optimal reaction conditions.

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate the chemical structure of derivatives with their biological activity or material properties. This is particularly useful in drug discovery for predicting the efficacy of new compounds.

Molecular Docking: To simulate the interaction of potential derivatives with biological targets like proteins or enzymes, helping to identify promising candidates for new pharmaceuticals.

Materials Property Prediction: To predict properties such as conductivity, optical absorption, and thermal stability for derivatives intended for use in organic electronics or advanced materials.

By using these in silico methods, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.gov This predictive power allows for the rational design of molecules with enhanced performance for specific applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-3-(4-carboethoxyphenyl)-1-propene, and how can reaction conditions be standardized?

  • Methodology : The compound can be synthesized via a Wittig reaction using 4-carboethoxybenzaldehyde and allyl bromide in the presence of a strong base (e.g., potassium tert-butoxide). Key parameters include:

  • Temperature : 0–5°C to control exothermicity.
  • Solvent : Anhydrous THF or dichloromethane to avoid side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
    • Data Table :
ParameterOptimal ValueDeviation Impact
BaseKOtBuLower yields with NaOH/KOH
Reaction Time12–16 hIncomplete reaction if <12 h
Purification MethodColumn ChromatographyRecrystallization may retain impurities

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : 1^1H NMR should show characteristic peaks:
  • δ 6.8–7.2 ppm (aromatic protons from the 4-carboethoxyphenyl group).
  • δ 5.2–5.8 ppm (alkene protons).
  • δ 1.2–1.4 ppm (ethyl ester methyl group) .
  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal packing and bond angles. Monoclinic space groups (e.g., P21/cP2_1/c) are common for similar halogenated alkenes .

Advanced Research Questions

Q. How do electronic effects of the 4-carboethoxyphenyl group influence the reactivity of the bromoalkene moiety in cross-coupling reactions?

  • Methodology :

  • Perform DFT calculations to map electron density distribution. The electron-withdrawing carboethoxy group reduces electron density at the alkene, favoring Suzuki-Miyaura couplings with aryl boronic acids.
  • Experimental validation: Compare reaction rates with/without the carboethoxy substituent using Pd(PPh3_3)4_4 as a catalyst .
    • Data Contradiction : Some studies report reduced coupling efficiency due to steric hindrance from the bulky substituent. Resolution involves using bulkier ligands (e.g., XPhos) to stabilize the transition state .

Q. What strategies resolve contradictions in reported crystallographic data for halogenated alkenes like this compound?

  • Methodology :

  • Twinning Analysis : Use SHELXD/SHELXE to detect and model twinned crystals, common in monoclinic systems.
  • High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve RintR_{\text{int}} values below 5%.
  • Validation Tools : Check for overfitting using R-free values and the Cambridge Structural Database (CSD) for comparable structures .

Q. How can computational modeling predict the compound’s pharmacokinetic properties for pharmacological studies?

  • Methodology :

  • ADME Prediction : Use SwissADME or similar tools to assess logP (lipophilicity), solubility, and CYP450 interactions.
  • Molecular Docking : Target enzymes like COX-2 (for anti-inflammatory potential) using AutoDock Vina. The bromoalkene may act as an electrophilic warhead .
    • Data Table :
PropertyPredicted ValueRelevance to Bioactivity
logP~3.2Moderate membrane permeability
Topological PSA45 ŲLimited blood-brain barrier penetration

Methodological Best Practices

  • Synthetic Reproducibility : Document moisture-sensitive steps (e.g., Wittig reagent preparation) under inert atmosphere .
  • Crystallization : Use slow evaporation from a 1:1 chloroform/hexane mixture to grow diffraction-quality crystals .
  • Data Sharing : Deposit crystallographic data in the CSD or CCDC to facilitate meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.